Triisobutylmethylphosphonium tosylate
Overview
Description
Triisobutylmethylphosphonium tosylate is a chemical compound with the molecular formula [(CH3)2CHCH2]3P(CH3)CH3C6H4SO3
. It has a molecular weight of 388.54 . It appears as a clear, viscous liquid that is almost colorless .
Molecular Structure Analysis
The molecular structure of this compound consists of a central phosphonium cation (triisobutylmethylphosphonium) and a tosylate anion . The average mass of the molecule is 388.545 Da and the monoisotopic mass is 388.220093 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.075 g/mL at 20 °C . It is a clear, viscous liquid . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Catalytic Conversion in Ionic Liquids
Triisobutyl(methyl)phosphonium tosylate has been identified as a highly effective and selective ionic liquid solvent for converting fructose into hydroxymethylfurfural (HMF) without additional catalysts under moderate conditions. It offers high solubility for both sugar and HMF, avoids heavy or insoluble by-products, and is cost-effective for large-scale HMF production processes. This ionic liquid also facilitates the conversion of glucose to HMF with a CrCl2 catalyst (Liu & Holladay, 2013).
Electrolytes in Organic Electrochemical Transistors
Triisobutyl(methyl)phosphonium tosylate has been utilized in Organic Electrochemical Transistors (OECTs) for bioelectronics applications. It is used in the form of IL–H2O binary mixtures and ion gels, which enhance OECT modulation compared to the pure ionic liquid. The use of this ionic liquid in OECTs demonstrates notable enhancements in device performance (Yi et al., 2015).
Viscosity and Biocidal Activities
The viscosity behavior of triisobutyl(methyl)phosphonium tosylate has been studied, highlighting its non-Newtonian nature with shear thinning and thickening behavior. The study also explored its biocidal activities against bacterial strains, providing insights into its potential applications in antimicrobial domains (Mukherjee et al., 2012).
Amphiphilic Behavior and Anti-Cancer Activity
Triisobutyl(methyl)phosphonium tosylate demonstrates unique solution and surface chemical behavior. It is amphiphilic, being surface active and water-soluble, and shows potential in forming microemulsions and monolayers. Interestingly, studies have also indicated its proficiency in anti-cancer activity (Mukherjee et al., 2013).
Industrial Preparation and Physical Characteristics
Triisobutyl(methyl)phosphonium tosylate's industrial preparation and physical characteristics have been studied, comparing it to imidazolium systems. This research is crucial for understanding its large-scale production and potential industrial applications (Bradaric et al., 2003).
Thermophysical Properties
Research on the thermophysical properties of triisobutyl(methyl)phosphonium tosylate includes measurements of density, viscosity, refractive index, and surface tension. These properties are vital for understanding its behavior in various applications (Bhattacharjee et al., 2015).
Mechanism of Action
- In bioelectronic devices, Cyphos IL 106 may act as a gating medium, affecting the electrical properties of organic electrochemical transistors (OECTs) .
- In OECTs, it likely modulates the conductivity of the transistor channel by altering the charge distribution within the organic material, leading to current modulation upon application of gate voltages .
- Absorption: Cyphos IL 106 is miscible with aqueous media, making it suitable for bioelectronic applications .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Action Environment
Safety and Hazards
When handling Triisobutylmethylphosphonium tosylate, it is recommended to wear protective clothing and avoid inhalation of vapor, skin or eye contact . Contact with skin should be immediately washed with plenty of water and liquid soap . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Future Directions
Properties
IUPAC Name |
4-methylbenzenesulfonate;methyl-tris(2-methylpropyl)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.C7H8O3S/c1-11(2)8-14(7,9-12(3)4)10-13(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-13H,8-10H2,1-7H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXTZFCNWIVLKZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C[P+](C)(CC(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047899 | |
Record name | Triisobutylmethylphosphonium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344774-05-6 | |
Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344774-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344774056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triisobutylmethylphosphonium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisobutylmethylphosphonium tosylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triisobutylmethylphosphonium tosylate impact the structure of PEDOT, and what are the implications of this interaction?
A1: this compound, often found in ionic liquid mixtures, demonstrates an intriguing interaction with poly(3,4-ethylenedioxythiophene) (PEDOT). Research indicates that this ionic liquid can disrupt the typically ordered structure of PEDOT by increasing its interlayer distance (d100) []. This expansion, observed in both PEDOT and PEDOT:PEG composites, reaches up to ~100% and ~50% respectively in the presence of this compound mixtures []. Interestingly, this structural change doesn't hinder electrical conductivity. Instead, it enhances capacitance significantly (by 350% compared to theoretical values) due to the creation of additional double-layer capacitance []. This finding highlights the potential of this compound in modifying PEDOT for improved energy storage applications.
Q2: How does the presence of water affect the viscosity of ionic liquids containing this compound?
A2: [] Research shows that even a small amount of water can drastically reduce the viscosity of this compound-based ionic liquids. [] For example, at 25°C, adding just 1 wt.% of water can decrease the viscosity of these ionic liquids by almost a full order of magnitude. [] This discovery has important implications for various applications of these ionic liquids, especially where lower viscosity is desirable for improved processability and performance.
Q3: What is the role of this compound in electrodeposition processes, and what types of materials can be deposited using this method?
A4: this compound plays a crucial role in facilitating the electrodeposition of nanoparticles within conducting polymers. [] When combined with heat, it aids in incorporating materials like cadmium sulfide (CdS) into a structured polymer framework. [] This method allows for the deposition of various metallic and semiconducting nanoparticles, including platinum, nickel, copper, and CdS, within conductive films like PEDOT. [] This demonstrates the versatility of this compound in creating nanocomposite materials with potentially enhanced properties.
Q4: What is the thermal stability of alkylphosphonium modified montmorillonites compared to alkyl ammonium modified montmorillonites?
A5: Alkylphosphonium modified montmorillonites exhibit higher thermal stability compared to alkyl ammonium modified montmorillonites. [] This enhanced thermal stability, observed at temperatures above 200°C through thermal gravimetric analysis (TGA), makes them promising materials for applications requiring resistance to high temperatures, such as in the synthesis of polymer/clay nanocomposites. []
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